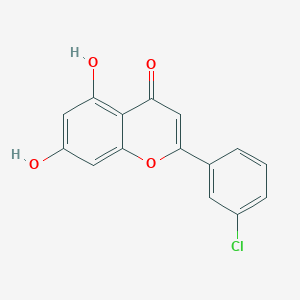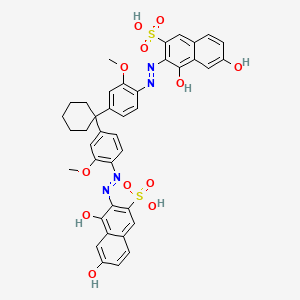
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in a solvent such as carbon tetrachloride at room temperature. The reaction is usually carried out under stirring conditions for a few hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 5-Chloro-1,3,4-thiadiazol-2-amine
- N,N-Dimethyl-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazole derivatives
Uniqueness
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct chemical and biological properties.
属性
分子式 |
C4H6ClN3S |
|---|---|
分子量 |
163.63 g/mol |
IUPAC 名称 |
5-chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6ClN3S/c1-8(2)4-7-6-3(5)9-4/h1-2H3 |
InChI 键 |
QDFCFDHWLHCMFQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

